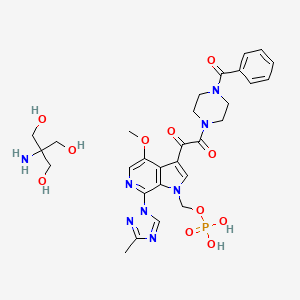
2-氨基-6-硝基喹唑啉-4(3H)-酮
描述
2-Aminoquinazolin-4(3H)-ones are a class of compounds that have been identified as versatile in the field of chemistry and biology. They have been used as photoinitiators for polymerization, organocatalysts for chemical synthesis, and as potential inhibitors in medicinal chemistry. The presence of amino and nitro groups on the quinazolinone ring structure imparts unique properties to these compounds, making them suitable for various applications .
Synthesis Analysis
The synthesis of 2-aminoquinazolin-4(3H)-ones and their derivatives has been explored in several studies. For instance, these compounds have been prepared as photoinitiators for polymerization, where they exhibit higher efficiency compared to traditional systems . In medicinal chemistry, they have been synthesized as nonpeptidomimetic inhibitors of plasmepsins, which are crucial for the development of antimalarial agents . Additionally, their role as organocatalysts has been demonstrated in the synthesis of tertiary amines and the chemoselective reduction of nitroarenes .
Molecular Structure Analysis
The molecular structure of 2-aminoquinazolin-4(3H)-ones allows them to interact with various biological targets. For example, the X-ray structure of a 2-aminoquinazolin-4(3H)-one complex with Plm II enzyme revealed how these compounds bind to the enzyme's open flap conformation, providing insights for further drug development . Their structure also enables them to act as organocatalysts through noncovalent interactions, facilitating chemical reactions .
Chemical Reactions Analysis
2-Aminoquinazolin-4(3H)-ones participate in a range of chemical reactions. They have been used in the reduction of nitroarenes to anilines, demonstrating high chemoselectivity and tolerance of sensitive functional groups . Their role in the synthesis of formamidines from their derivatives has also been reported, showcasing their versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminoquinazolin-4(3H)-ones contribute to their diverse applications. Their fluorescence properties have been investigated for potential use as molecular fluorescent probes . Moreover, their ability to form metal complexes has been studied, with these complexes exhibiting significant antimicrobial properties against a variety of bacteria .
科学研究应用
化学反应中的有机催化剂
2-氨基喹唑啉-4(3H)-酮已被探索作为硝基芳烃化学选择性还原的有机催化剂。这种方法是新颖的,并利用了无过渡金属的方法,使用肼合剂作为还原剂,碳酸钾作为碱。这种绿色方法以其高化学选择性和耐受磺酰胺、羧基、酰胺和卤代物等敏感官能团的能力而著称,具有可扩展性 (Thakur 等,2018)。
抗疟疾剂开发
2-氨基喹唑啉-4(3H)-酮已被发现为一种新型的疟疾消化液溶酶体溶酶体的抑制剂。通过基于片段的发现和核磁共振筛选,这些化合物显示出抑制溶酶体 I、II 和 IV 的潜力,这对于疟疾发病机制至关重要。引入疏水取代基以占据酶的襟翼袋增强了效力,为未来开发抗疟疾剂提供了前景 (Rasina 等,2016)。
合成和抗利什曼原虫活性
合成的 4-芳基氨基-6-硝基喹唑啉并评价了其对利什曼原虫的活性,显示出显着的抗利什曼原虫活性。在各种合成衍生物中,特定化合物表现出比标准药物更有效的活性,表明了针对这种被忽视疾病开发新疗法的潜力 (Saad 等,2016)。
荧光性质和分子探针
已经研究了 2-氨基喹唑啉-4(3H)-酮的某些衍生物的荧光性质,目的是评估它们作为分子荧光探针的潜在用途。这些研究涉及具有末端官能团的各种烷基部分的衍生物,这可以使它们与生物分子结合。这些分子的结构和荧光性质为它们作为探针的适用性提供了见解 (Motyka 等,2011)。
抗癌活性
某些 2-氨基喹唑啉-4(3H)-酮衍生物的还原产生了具有显着抗癌活性的新化合物。这些衍生物与各种亲电试剂反应,产生三环系统,如恶唑并喹啉酮和恶嗪并喹啉酮,对特定癌细胞系表现出有希望的抗增殖作用,表明对癌症治疗具有潜在的治疗指数 (Talaat 等,2022)。
属性
IUPAC Name |
2-amino-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H3,9,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWWNVKKIMPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354733 | |
| Record name | 2-Amino-6-nitro-4(3H)-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87597-83-9 | |
| Record name | 2-Amino-6-nitro-4(3H)-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87597-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)




![9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene](/img/structure/B3030105.png)



![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)

